![molecular formula C10H19N B3327668 Spiro[4.5]decan-8-amine CAS No. 3643-25-2](/img/structure/B3327668.png)

Spiro[4.5]decan-8-amine

Übersicht

Beschreibung

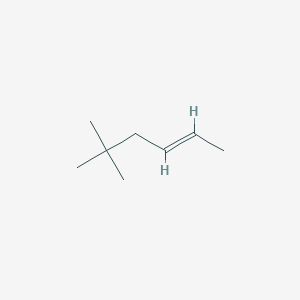

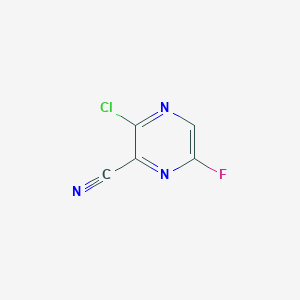

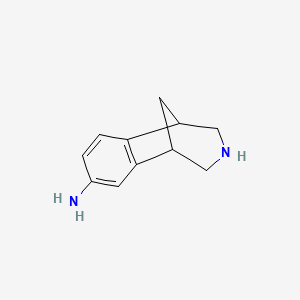

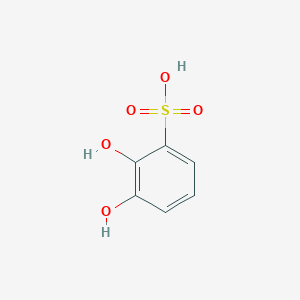

Spiro[4.5]decan-8-amine is a spirocyclic compound with the molecular formula C10H19N . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

Spiro[4.5]decan-8-amine can be synthesized through a one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid . This process is catalyzed by MCM-41-Schiff base-CuSO4·5H2O, and the resulting spiro thiazolidinone derivatives can be obtained in high yields (up to 97%) .Molecular Structure Analysis

The molecular structure of Spiro[4.5]decan-8-amine consists of a spirocyclic ring system . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Spiro[4.5]decan-8-amine can participate in various chemical reactions. For instance, it can be used in the synthesis of spiro thiazolidinone derivatives through a one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid .Physical And Chemical Properties Analysis

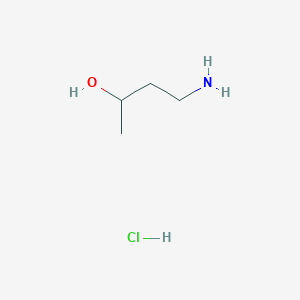

Spiro[4.5]decan-8-amine has a molecular weight of 153.265 Da . The hydrochloride form of Spiro[4.5]decan-8-amine has a melting point of 324-326°C .Wissenschaftliche Forschungsanwendungen

Prolyl Hydroxylase Domain Inhibitors

Spiro[4.5]decan-8-amine has been studied for its potential as a prolyl hydroxylase domain (PHD) inhibitor . PHDs are enzymes that play a crucial role in the response to chronic limited oxygen availability in animals . Inhibiting PHDs can mimic elements of the physiological hypoxic response . PHD inhibitors are currently in clinical trials for the treatment of anaemia and other ischaemia related diseases .

Treatment of Anaemia

The 2-oxoglutarate (2OG) dependent hypoxia inducible factor (HIF) prolyl hydroxylases (PHDs) are targets for treatment of anaemia . Spiro[4.5]decan-8-amine, as a PHD inhibitor, has the potential to upregulate erythropoietin (EPO), a hormone that stimulates the production of red blood cells .

Treatment of Ischaemia Related Diseases

Ischaemia is a condition in which the blood flow (and thus oxygen) is restricted to a part of the body. PHD inhibitors like Spiro[4.5]decan-8-amine are being studied for their potential to treat ischaemia related diseases .

Generation of Potent and Selective 2OG Oxygenase Inhibitors

Spiro[4.5]decan-8-amine has been identified as a useful template for the generation of potent and selective 2OG oxygenase inhibitors . These inhibitors have potential therapeutic applications in a variety of diseases.

Chemical Synthesis

Spiro[4.5]decan-8-amine is used in chemical synthesis . Its unique structure makes it a valuable compound in the development of new chemical entities.

Chromatography

Spiro[4.5]decan-8-amine may also be used in chromatography, a laboratory technique for the separation of mixtures .

Wirkmechanismus

Target of Action

Spiro[4.5]decan-8-amine primarily targets the Prolyl Hydroxylase Domains (PHDs) .

Mode of Action

Spiro[4.5]decan-8-amine interacts with its targets, the PHDs, by binding to the active site of these enzymes . This binding competes with the 2-oxoglutarate (2OG) co-substrate, thereby inhibiting the activity of the PHDs . The extent to which the compound competes with HIF-α, and possibly other PHD substrates, varies .

Biochemical Pathways

The inhibition of PHDs by Spiro[4.5]decan-8-amine affects the HIF pathway . Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, signaling for their degradation via the ubiquitin-proteasome system . By inhibiting PHDs, Spiro[4.5]decan-8-amine can mimic elements of the physiological hypoxic response, leading to the upregulation of HIF target genes . These genes include those encoding for multiple proteins of biomedical importance, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Result of Action

The molecular and cellular effects of Spiro[4.5]decan-8-amine’s action primarily involve the upregulation of HIF target genes . This upregulation can lead to increased production of proteins like EPO and VEGF, which have significant roles in processes such as erythropoiesis and angiogenesis .

Action Environment

The action, efficacy, and stability of Spiro[4.5]decan-8-amine can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the oxygen levels in the cellular environment, given its role in the HIF pathway

Safety and Hazards

Eigenschaften

IUPAC Name |

spiro[4.5]decan-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIGFMXNPDOLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[4.5]decan-8-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)

![(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide](/img/structure/B3327619.png)

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)